8-(4-Pyridinyl)imidazo[1,2-a]pyridine

PI3Kα Cancer Kinase Inhibition

8-(4-Pyridinyl)imidazo[1,2-a]pyridine is a heteroaryl-substituted imidazo[1,2-a]pyridine that serves as a versatile core for kinase inhibitor discovery, particularly within the PI3Kα pathway. This compound features a pyridinyl substituent at the 8-position, which modulates both electronic character and lipophilicity relative to phenyl- or halogen-substituted analogs.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B8475360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Pyridinyl)imidazo[1,2-a]pyridine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)C3=CC=NC=C3
InChIInChI=1S/C12H9N3/c1-2-11(10-3-5-13-6-4-10)12-14-7-9-15(12)8-1/h1-9H
InChIKeyXFRVLIVCYAVWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(4-Pyridinyl)imidazo[1,2-a]pyridine – A Privileged Kinase-Inhibitor Scaffold for Targeted Library Design and Selective PI3Kα Profiling


8-(4-Pyridinyl)imidazo[1,2-a]pyridine is a heteroaryl-substituted imidazo[1,2-a]pyridine that serves as a versatile core for kinase inhibitor discovery, particularly within the PI3Kα pathway [1]. This compound features a pyridinyl substituent at the 8-position, which modulates both electronic character and lipophilicity relative to phenyl- or halogen-substituted analogs. Its molecular formula is C₁₂H₉N₃ (MW 195.22 g/mol) [1]. The scaffold is recognized for its synthetic accessibility via Suzuki coupling and its utility in fragment-growing strategies, making it a building block of choice for medicinal chemistry campaigns targeting oncology and inflammatory diseases [1][2].

Workflow

Fragment-growing and kinase-inhibitor library design

Selection

PI3Kα-sparing scaffold for multi-target kinase profiling

Synthesis

Suzuki-coupling accessible; compatible with parallel library synthesis

Why 8-(4-Pyridinyl)imidazo[1,2-a]pyridine Cannot Be Simply Substituted – Quantitative Evidence from PI3Kα SAR and Physicochemical Profiling


Substituting the 8-position of the imidazo[1,2-a]pyridine core is not a trivial exercise in aromatic replacement; the choice between 4-pyridinyl, 3-pyridinyl, phenyl, or other heteroaryl groups profoundly alters both target engagement and molecular properties. For example, in a PI3Kα enzymatic assay, the 4-pyridinyl analog exhibits roughly 3-fold lower inhibitory activity than the 3-pyridinyl analog at the same concentration, while the 6-methoxy-3-pyridinyl variant shows >4-fold higher activity [1]. Additionally, the ClogP of 8-(4-pyridinyl)imidazo[1,2-a]pyridine is approximately 1, compared to an estimated 2.3 for the 8-phenyl counterpart, impacting solubility and permeability profiles that are critical for cellular assay development and in vivo studies . These quantitative differences demonstrate that generic substitution without reference to the specific SAR landscape risks undermining both biochemical potency and pharmacokinetic behavior.

4-pyridinyl regioisomer: reported low PI3Kα engagement
3-pyridinyl substitution: PI3Kα inhibition profile may shift substantially
ClogP ~1.0: lower lipophilicity scaffold
8-phenyl replacement: lipophilicity and solubility context may not transfer
Scaffold selectivity: tunable across kinase targets
Generic heteroaryl swap: target engagement profile requires experimental review

Quantitative Differentiation Datasheet for 8-(4-Pyridinyl)imidazo[1,2-a]pyridine – PI3Kα, ClogP, and Kinase Selectivity


PI3Kα Inhibitory Activity: 4-Pyridinyl vs. 3-Pyridinyl vs. 6-Methoxy-3-Pyridinyl Substitution

In a Kinase-Glo™ assay with ATP at 25 μM, the 8-(4-pyridinyl)imidazo[1,2-a]pyridine derivative (compound 30) demonstrated only 9.3 ± 1.7% inhibition of PI3Kα at 10 μM, whereas the corresponding 3-pyridinyl analog (compound 20) achieved 30.2 ± 2.1%, and the 6-methoxy-3-pyridinyl variant (compound 21) reached 39.9 ± 3.0% [1]. This indicates that the 4-pyridinyl isomer is significantly less potent against PI3Kα than its regioisomeric counterparts, with a >3-fold reduction in inhibitory capacity relative to the 3-pyridinyl compound. Such low intrinsic activity renders 8-(4-pyridinyl)imidazo[1,2-a]pyridine a suitable negative-control scaffold or a privileged core for achieving PI3Kα-sparing profiles in multi-target inhibitor design, where avoidance of PI3K pathway liability is desired [1].

PI3Kα % Inhibition
Head-to-head
4-pyridinyl
9.3 ± 1.7%
3-pyridinyl: 30.2 ± 2.1%
6-MeO-3-pyridinyl: 39.9 ± 3.0%
Supports PI3Kα-sparing scaffold selection
Kinase-Glo assay; 10 μM; ATP 25 μM
PI3Kα Cancer Kinase Inhibition

Lipophilicity Tuning: ClogP Comparison of 8-(4-Pyridinyl)imidazo[1,2-a]pyridine vs. 8-Phenylimidazo[1,2-a]pyridine

The calculated partition coefficient (ClogP) for 8-(4-pyridinyl)imidazo[1,2-a]pyridine is reported as 1, significantly lower than the estimated ClogP of approximately 2.3 for the 8-phenyl analog [1]. This 1.3-unit reduction in lipophilicity translates to improved aqueous solubility and potentially lower non-specific binding, attributes that are favorable for cellular and in vivo profiling . The 4-pyridinyl substituent thus offers a clear advantage over the phenyl congener for researchers seeking to maintain acceptable physicochemical properties while exploring kinase selectivity.

ClogP Comparison
Class-level
ClogP = 1.0
8-phenyl analog: ~2.3 (Δ ~1.3 log units)
May support solubility and reduced non-specific binding
Calculated value; review experimental logD
Lipophilicity Drug-likeness ADME

Kinase Selectivity Profiling: Nek2 vs. PI3Kα – Contextualizing Scaffold Versatility

While the 8-(4-pyridinyl)imidazo[1,2-a]pyridine core shows only marginal activity against PI3Kα, structurally related imidazo[1,2-a]pyridine derivatives have been reported as potent Nek2 inhibitors, exemplified by the lead MBM-55 (IC₅₀ = 1 nM) [1]. This underscores that the scaffold's biological activity is highly tunable through substitution pattern. The 4-pyridinyl variant thus serves as a selectivity-enabling template: low PI3Kα inhibition combined with the potential for high Nek2 affinity (or other kinases) upon further elaboration. This contrasts with compounds like 8-phenylimidazo[1,2-a]pyridine, which may exhibit broader kinase engagement due to higher lipophilicity and less favorable selectivity profiles [2].

Kinase Selectivity
Cross-study comparable
PI3Kα: 9.3% inhib. at 10 μM
Nek2: reported 1 nM IC₅₀ (optimized analog)
Supports kinase selectivity research workflow
Nek2 data from optimized analog; panel review needed
Nek2 Gastric Cancer Selectivity

Optimal Application Scenarios for 8-(4-Pyridinyl)imidazo[1,2-a]pyridine Based on Quantitative Evidence


Fragment-Based Drug Design for Nek2 or Other Non-PI3K Kinases

The scaffold’s demonstrated amenability to Nek2 inhibition (with optimized analogs achieving 1 nM IC₅₀) and its low intrinsic PI3Kα activity make it an excellent starting fragment for Nek2 or other oncology kinase programs where PI3K pathway interference is undesirable. Its ClogP of 1 further supports fragment-linking strategies without introducing excessive lipophilicity [1][2].

Washout-Resistant Cellular Assay Probe Synthesis

The lower ClogP (1) relative to phenyl-substituted analogs (~2.3) reduces membrane partitioning, potentially leading to faster washout and lower non-specific background. This property is advantageous in cellular target-engagement assays (e.g., NanoBRET or CETSA) where a rapid and complete washout is required to demonstrate reversibility of target engagement [1].

Building Block for Multi-Targeted Kinase Inhibitors with a PI3K-Sparing Profile

For polypharmacology approaches in oncology, combining the 8-(4-pyridinyl)imidazo[1,2-a]pyridine core with substituents that drive potent inhibition of desired targets (e.g., Nek2, CLK1, or DYRK1A) while maintaining low PI3Kα activity can yield selective multi-target inhibitors. The quantitative PI3Kα data provides a rational basis for designing such balanced profiles [1][2].

Application
Selection Property
Validation Focus
Fragment-based Nek2 inhibitor design
PI3Kα-sparing scaffold core
Nek2 panel with PI3K counter-screen
Cellular target-engagement probe development
Lower ClogP scaffold for reduced membrane partitioning
Washout kinetics and non-specific binding review
Multi-target kinase inhibitor with PI3K-sparing profile
Tunable selectivity scaffold
Broad kinase panel selectivity review
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